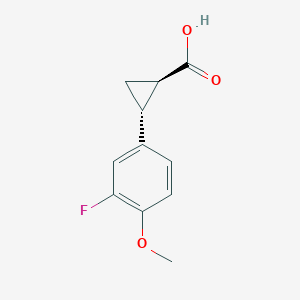

(1R,2R)-2-(3-Fluoro-4-methoxy-phenyl)cyclopropanecarboxylic acid

Description

(1R,2R)-2-(3-Fluoro-4-methoxy-phenyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative characterized by a fluorine atom at the 3-position and a methoxy group at the 4-position of the aromatic ring. Its stereochemistry (1R,2R) is critical for biological activity, as cyclopropane rings often impart rigidity and metabolic stability to pharmaceutical compounds. This compound serves as a key intermediate in drug synthesis, particularly for molecules targeting neurological or metabolic disorders .

Properties

IUPAC Name |

(1R,2R)-2-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-15-10-3-2-6(4-9(10)12)7-5-8(7)11(13)14/h2-4,7-8H,5H2,1H3,(H,13,14)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFOMBBFRHFKKN-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC2C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3-Fluoro-4-methoxy-phenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-fluoro-4-methoxybenzyl bromide with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting ester is then hydrolyzed under acidic conditions to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3-Fluoro-4-methoxy-phenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.

Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Synthesis of Pharmaceuticals

This compound has been utilized in the synthesis of various pharmaceutical agents due to its ability to act as a building block in complex organic syntheses. It has been involved in the preparation of hydroxyphenylnaphthols, which are known inhibitors of 17β-hydroxysteroid dehydrogenase Type 2, a target for hormone-related therapies .

Catalytic Reactions

(1R,2R)-2-(3-Fluoro-4-methoxy-phenyl)cyclopropanecarboxylic acid can serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes such as Suzuki coupling and arylation reactions. These processes are critical for forming carbon-carbon bonds in organic synthesis .

Biological Studies

The compound has been investigated for its biological activity, particularly in cancer research. Its derivatives have shown potential as microtubule inhibitors, which could lead to the development of new antitumor agents . The presence of the fluorine atom and methoxy group may influence the pharmacokinetics and bioavailability of these compounds.

Case Study 1: Synthesis and Characterization

A recent study explored the oxidative C–H alkynylation of arylcyclopropanes using this compound as a precursor. The reaction conditions were optimized to yield high purity products, demonstrating its utility in synthetic organic chemistry .

In another investigation, derivatives of this compound were tested for their inhibitory effects on specific enzymes involved in steroid metabolism. The results indicated that modifications to the cyclopropane structure could enhance inhibitory potency, paving the way for novel therapeutic agents targeting hormonal pathways .

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-Fluoro-4-methoxy-phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This compound may inhibit or activate pathways involved in inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Stereochemical Variations

(a) Fluorine and Methoxy Substitutions

- (1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS 161711-27-9): Substituent: Single fluorine at the 4-position. Key Differences: Lacks the methoxy group and fluorine at the 3-position.

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid :

rel-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid :

(b) Stereoisomers

- (1S,2S)-2-(3-Fluoro-4-methoxyphenyl)cyclopropanecarboxylic acid :

Physicochemical and Metabolic Properties

Data Table: Key Properties of Selected Cyclopropanecarboxylic Acid Derivatives

*CPA: Cyclopropanecarboxylic acid

Key Observations :

Molecular Weight and Solubility : The 3-fluoro-4-methoxy derivative (MW 210.20) has higher molecular weight than the 4-fluoro analog (MW 180.18), likely reducing aqueous solubility but improving membrane permeability.

Electron Effects : Methoxy groups donate electrons via resonance, stabilizing the aromatic ring, whereas fluorine exerts an electron-withdrawing inductive effect. This combination in the target compound may enhance stability in acidic environments .

Metabolism : Cyclopropanecarboxylic acids are metabolized via carnitine-dependent pathways to γ-hydroxybutyric acid . Substituents like methoxy or fluorine may slow this process, extending half-life .

Biological Activity

The compound (1R,2R)-2-(3-Fluoro-4-methoxy-phenyl)cyclopropanecarboxylic acid (CAS Number: 220352-90-9) is a cyclopropane derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

- Molecular Formula : C11H11FO3

- Molecular Weight : 210.2 g/mol

- Purity : 97%

- IUPAC Name : (1R,2R)-2-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid

- SMILES Notation : O=C(O)[C@H]1C@HC1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Recent studies have indicated that this compound may act as an inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a crucial role in oxygen sensing and cellular adaptation to hypoxia. The inhibition of VHL can lead to the stabilization of hypoxia-inducible factors (HIFs), thereby influencing gene expression related to angiogenesis and metabolism .

Efficacy in Preclinical Studies

Preclinical evaluations have demonstrated that this compound exhibits significant anti-cancer properties by modulating the HIF signaling pathway. In vitro studies showed that this compound effectively inhibited tumor cell proliferation under hypoxic conditions, suggesting its potential as an anti-tumor agent .

Table 1: Summary of Biological Activity Findings

Case Study 1: Cancer Cell Lines

In a study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell viability, particularly in breast and lung cancer cell lines. The compound's mechanism was linked to the activation of apoptotic pathways and downregulation of survival signaling .

Case Study 2: Hypoxia-Induced Tumor Growth

Another investigation focused on the role of this compound in hypoxia-induced tumor growth. Mice bearing xenograft tumors were treated with this compound. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent against solid tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.